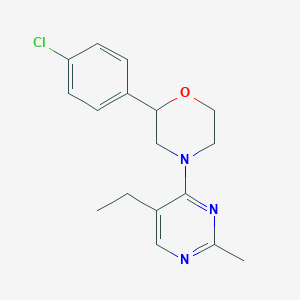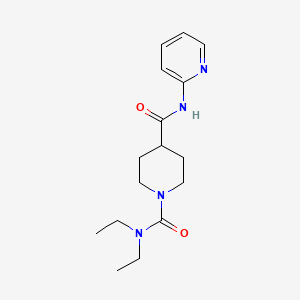
2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's Tyrosine Kinase). BTK is a key enzyme involved in B-cell receptor signaling, which plays a critical role in the development and progression of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In
Mecanismo De Acción
2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine targets BTK, a key enzyme involved in B-cell receptor signaling. BTK is activated upon binding of antigens to the B-cell receptor, leading to downstream signaling pathways that promote B-cell proliferation and survival. Inhibition of BTK by 2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine leads to decreased activation of downstream signaling pathways, resulting in decreased proliferation and survival of B-cell malignancies.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine has been shown to have potent inhibitory effects on B-cell receptor signaling, leading to decreased proliferation and survival of B-cell malignancies. In addition, 2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine has been shown to induce apoptosis (programmed cell death) in B-cell malignancies. 2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine has also been shown to have immunomodulatory effects, such as increasing the activity of natural killer cells and T cells, which may contribute to its anti-tumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine has several advantages for lab experiments. It is a highly selective inhibitor of BTK, which allows for specific targeting of B-cell receptor signaling pathways. 2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine has also shown synergy with other targeted therapies, which may enhance its anti-tumor activity. However, 2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine has some limitations for lab experiments. It is a small molecule inhibitor, which may limit its penetration into certain tissues and cells. In addition, 2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine has shown some off-target effects, which may affect its specificity for BTK.
Direcciones Futuras
There are several future directions for the development and application of 2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine. One potential direction is the combination of 2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine with other targeted therapies, such as venetoclax and lenalidomide, to enhance its anti-tumor activity. Another direction is the evaluation of 2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine in combination with immunotherapies, such as checkpoint inhibitors and CAR T-cell therapy, to enhance the immune response against B-cell malignancies. In addition, further studies are needed to fully evaluate the safety and efficacy of 2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine in larger patient populations, as well as in combination with other therapies.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the morpholine ring, which is achieved through a cyclization reaction. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine has been extensively studied for its potential as a therapeutic agent for B-cell malignancies. Preclinical studies have demonstrated that 2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine is highly selective for BTK and inhibits B-cell receptor signaling, leading to decreased proliferation and survival of B-cell malignancies. In addition, 2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine has shown synergy with other targeted therapies, such as venetoclax and lenalidomide, in preclinical models of CLL and NHL.
Clinical trials of 2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine are currently ongoing for the treatment of B-cell malignancies. Phase 1 studies have demonstrated that 2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine is well-tolerated and has promising efficacy in patients with relapsed or refractory CLL and NHL. Further clinical trials are needed to fully evaluate the safety and efficacy of 2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine in larger patient populations.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O/c1-3-13-10-19-12(2)20-17(13)21-8-9-22-16(11-21)14-4-6-15(18)7-5-14/h4-7,10,16H,3,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTLDVWBISBXHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1N2CCOC(C2)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1-azepanyl)-2-phenylethyl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5304531.png)
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1-methyl-2(1H)-pyridinone](/img/structure/B5304548.png)
![1-allyl-4-[(4-bromophenyl)acetyl]piperazine](/img/structure/B5304550.png)
![allyl 2-(4-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5304556.png)
![3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-5-(2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5304565.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-3,5-dimethyl-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B5304566.png)
![N-ethyl-N-[(3-{[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)methyl]ethanamine](/img/structure/B5304567.png)

![(4aS*,8aR*)-6-{[2-(2-furyl)pyrimidin-5-yl]methyl}-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5304577.png)
![1-(propylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5304588.png)

![3-[(2-fluorobenzyl)thio]-6-(2-methoxy-5-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5304597.png)
![N-(4-chlorophenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5304601.png)